molecular formula C6H11ClO B1365366 5-Chloro-3-methylpentan-2-one CAS No. 1187-81-1

5-Chloro-3-methylpentan-2-one

Cat. No.: B1365366
CAS No.: 1187-81-1
M. Wt: 134.6 g/mol
InChI Key: XKEZKJHAYZEVNQ-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Chemical Biology

The importance of 5-Chloro-3-methylpentan-2-one stems from its role as a key intermediate in the synthesis of more complex molecules. Its structure allows for a variety of chemical modifications, which is a critical aspect of synthetic organic chemistry.

In the realm of organic synthesis, it serves as a precursor for creating a range of other compounds. For instance, its reactivity is harnessed in the production of agrochemicals and as a building block in fragrance chemistry. Furthermore, it is an intermediate in the preparation of compounds with potential fungicidal and antifungal properties. google.com Research has indicated that it can be a precursor to natural products like physovenine (B1202764) and indoline, which are targets for drug discovery due to their biological activities. cymitquimica.combiosynth.com

From a chemical biology perspective, this compound has shown potential in studies related to biological activity. Research suggests it possesses antimicrobial properties, presenting it as a candidate for the development of new antimicrobial agents. The presence of both a ketone and an alkyl halide allows it to interact with biological molecules. It can be used in studies involving enzyme interactions, as its structure can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.

Historical Context and Early Investigations of Chlorinated Ketones

The study of chlorinated ketones is a subset of the broader fields of ketone and organochlorine chemistry. Ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms, have been fundamental compounds in the development of organic chemistry. ebsco.com Their reactions, such as nucleophilic addition and alpha-substitution, are well-established. ebsco.comncert.nic.in

Organochlorine compounds, which contain at least one carbon-chlorine bond, have also been a subject of extensive investigation. wikipedia.org Early research into organochlorides focused on their synthesis and properties, noting that chlorination alters the physical characteristics of hydrocarbons, often increasing density and boiling points. wikipedia.org Methods like the haloform reaction, which uses chlorine and a base to convert methyl ketones into chloroform (B151607) and a carboxylate, were early examples of reactions involving chlorinated carbonyl compounds. wikipedia.org

Investigations into specific chlorinated ketones, such as β-chlorovinyl ketones, have a documented history, with publications dating back several decades, highlighting the long-standing interest in the synthesis and reactivity of this class of compounds. acs.org These early studies laid the groundwork for understanding the chemical behavior of molecules like this compound, where the interplay between the carbonyl group and the chlorine atom dictates its reactivity.

General Structural Features and Synthetic Utility of the this compound Moiety

The structural arrangement of this compound is central to its synthetic utility. The molecule features a five-carbon pentanone backbone with a ketone functional group at the second carbon (C2), a methyl group at the third carbon (C3), and a chlorine atom at the fifth carbon (C5). This specific arrangement of functional groups provides multiple reactive sites for chemical transformations.

Key Structural and Physical Properties:

PropertyValue
Molecular FormulaC₆H₁₁ClO nih.gov
Molar Mass134.6 g/mol
IUPAC NameThis compound nih.gov
Boiling Point180.7°C at 760 mmHg americanelements.com
Density0.986 g/cm³ americanelements.com

The synthetic utility of this moiety is primarily derived from the reactivity of the ketone and the chloro group. The ketone can undergo reduction to form the corresponding alcohol (5-chloro-3-methylpentan-2-ol), oxidation, or participate in nucleophilic addition reactions. The chlorine atom, being a good leaving group, allows for nucleophilic substitution reactions, enabling the introduction of various other functional groups at the terminal position.

One documented synthetic route to this compound involves the chlorination of 3-acetyl-1-propanol (B125399) using triphosgene (B27547) as the chlorinating agent. Another approach mentioned in the literature is the reaction of 2-chloromethylene-3,3-dimethyltetrahydrofuran with an acidic compound like hydrogen chloride. google.com A synthesis was also reported in The Journal of Organic Chemistry in 1983. chemsynthesis.com This versatility makes this compound a valuable intermediate for constructing more elaborate molecular architectures.

Common Reactions of the this compound Moiety:

Reaction TypeReagentsProduct Type
Substitution Nucleophiles (e.g., amines, thiols)Substituted pentanones
Reduction Reducing agents (e.g., NaBH₄, LiAlH₄)5-chloro-3-methylpentan-2-ol
Oxidation Oxidizing agents (e.g., KMnO₄, CrO₃)Carboxylic acids or other oxidized products

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-methylpentan-2-one
Source PubChem
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InChI

InChI=1S/C6H11ClO/c1-5(3-4-7)6(2)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEZKJHAYZEVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480737
Record name 2-Pentanone, 5-chloro-3-methyl-
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Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187-81-1
Record name 5-Chloro-3-methyl-2-pentanone
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Record name 2-Pentanone, 5-chloro-3-methyl-
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Record name 2-Pentanone, 5-chloro-3-methyl
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Advanced Synthetic Methodologies for 5 Chloro 3 Methylpentan 2 One

Established Laboratory Synthesis Routes

Chlorination of 3-Acetyl-1-propanol (B125399): Optimization of Reagents and Conditions

A prominent and highly optimized method for synthesizing chlorinated ketones is the direct chlorination of their corresponding alcohol precursors. While a study details the conversion of 3-acetyl-1-propanol to 5-chloro-2-pentanone, the principles and reagents used are directly applicable to the synthesis of structurally similar compounds like 5-Chloro-3-methylpentan-2-one. researchgate.netresearchgate.net This approach focuses on the selective conversion of the primary alcohol group to a chloride.

Triphosgene (B27547), or bis(trichloromethyl)carbonate (BTC), serves as a highly efficient and safer alternative to conventional chlorinating agents like phosgene (B1210022) or phosphorus pentachloride. researchgate.netnih.gov As a stable, crystalline solid, it is easier to handle, transport, and store. researchgate.net In the reaction, triphosgene acts as the chlorine source, activating the hydroxyl group of the alcohol. researchgate.net This activation typically proceeds through the formation of a chloroformate intermediate, which is then susceptible to nucleophilic substitution by a chloride ion to yield the final alkyl chloride product. nih.gov

The efficiency of the chlorination reaction using triphosgene is significantly enhanced by the use of an initiator or catalyst. researchgate.net N,N-Dimethylacetamide (DMAC) has been identified as an effective initiator for this conversion. researchgate.net The catalytic mechanism involves the formation of a reactive intermediate from the interaction of DMAC and the chlorinating agent, which then facilitates the rapid and high-yield conversion of the alcohol to the chloride. researchgate.netresearchgate.net The use of DMAC has been shown to achieve yields as high as 97.93% in the synthesis of the related 5-chloro-2-pentanone. researchgate.net

Optimizing solvent and temperature is crucial for maximizing reaction efficiency and minimizing the formation of byproducts. researchgate.net For the chlorination of 3-acetyl-1-propanol with triphosgene and DMAC, 1,2-dichloroethane (B1671644) has been identified as an effective solvent. researchgate.net Temperature control is also critical; studies have shown that running the reaction at 80 °C for a duration of 2 hours leads to optimal yields. researchgate.net The selection of appropriate conditions ensures that the reaction proceeds to completion efficiently.

Table 1: Optimized Conditions for Chlorination of 3-Acetyl-1-propanol Analog

ParameterReagent/ConditionFunction/RationaleReference
Chlorinating AgentTriphosgene (BTC)Efficient and safer solid chlorine source. researchgate.netresearchgate.net
Catalyst/InitiatorN,N-Dimethylacetamide (DMAC)Enhances reaction rate and achieves high conversion. researchgate.net
Solvent1,2-DichloroethaneProvides a suitable reaction medium. researchgate.net
Temperature80 °COptimized for maximum yield. researchgate.net
Optimal Molar Ratio1:0.4 (Substrate:Triphosgene)Ensures efficient use of the chlorinating agent. researchgate.net

Dehydration and Rearrangement Pathways from Precursor Molecules (e.g., 2-Isopropenyl Acetate)

An alternative synthetic pathway to this compound involves starting from different precursor molecules. One documented method begins with 2-isopropenyl acetate (B1210297). biosynth.comcymitquimica.com This synthesis proceeds through a dehydration step, followed by the formation of an iminium ion and a subsequent molecular rearrangement to form the target product. biosynth.comcymitquimica.com Isopropenyl acetate is an organic compound that serves as the acetate ester of the enol form of acetone (B3395972) and is a precursor to acetylacetone. wikipedia.org This route highlights the utility of rearrangement reactions in constructing the desired carbon skeleton from readily available starting materials.

Strategies Involving Ketalization and Hydrogenation

In multi-step syntheses, protecting reactive functional groups is a common strategy to prevent unwanted side reactions. For a molecule like this compound, the ketone group can be protected via ketalization. This process involves reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form a cyclic ketal. The existence of "this compound ethylene acetal" as a known chemical entity suggests the use of this protective strategy in synthetic routes. lookchem.com Once other chemical transformations are complete, the ketal can be easily hydrolyzed back to the ketone.

Hydrogenation is a powerful tool for the selective reduction of functional groups. In the context of synthesizing this compound, hydrogenation could be employed on a more complex precursor to selectively reduce double bonds or other functional groups to achieve the desired saturated carbon backbone. Asymmetric hydrogenation of ketones, a well-established field, could also be used to introduce specific stereochemistry at the methyl-substituted carbon if a chiral version of the molecule were desired. illinois.edu

Emerging and Novel Synthetic Approaches

The development of new synthetic strategies is crucial for improving efficiency, selectivity, and sustainability in chemical manufacturing. This section reviews organometallic, biocatalytic, and sustainable approaches relevant to the synthesis of chlorinated ketones like this compound.

Organometallic reagents, particularly organolithium compounds, are powerful tools in organic synthesis due to their high reactivity as strong bases and nucleophiles. Their application in the synthesis of ketones is a well-established strategy, often involving the reaction of an organolithium reagent with a carboxylic acid derivative.

The synthesis of ketones from carboxylic acids using organolithium reagents proceeds through a dilithium (B8592608) salt intermediate, which is stable enough to prevent over-addition of the nucleophile that would otherwise lead to a tertiary alcohol. This method is advantageous as organolithium reagents are reactive enough to add to the carboxylate, a reaction that does not work with less reactive Grignard reagents.

Another common approach is the reaction of organolithium reagents with acid chlorides. While effective, this reaction can be difficult to control because the resulting ketone is often more reactive than the starting acid chloride, leading to the formation of tertiary alcohol byproducts. However, techniques such as continuous flow chemistry can minimize this over-addition, providing a more direct route to ketones.

In the context of this compound, a hypothetical organolithium-mediated synthesis could involve the reaction of an appropriate organolithium reagent with a chlorinated carboxylic acid or acid chloride precursor. Careful control of reaction conditions would be paramount to prevent side reactions and ensure the integrity of the chloro-substituent.

Table 1: Comparison of Precursors for Organolithium-Mediated Ketone Synthesis

PrecursorAdvantagesDisadvantages
Carboxylic AcidsLess prone to over-addition, leading to higher ketone yield.Requires two equivalents of the organolithium reagent.
Acid ChloridesHighly reactive starting material.Prone to over-addition, forming tertiary alcohol byproducts. Requires careful control.
Weinreb AmidesForms a stable chelated intermediate, preventing over-addition and yielding ketones upon workup.Requires preparation of the specific amide precursor.

Chemoenzymatic and biocatalytic methods are gaining prominence as they offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry. These approaches use enzymes or whole-cell systems to catalyze chemical transformations with high chemo-, regio-, and enantioselectivity.

For the synthesis of chiral ketones, ketoreductases (KREDs) are particularly valuable enzymes. They can selectively reduce a racemic aldehyde to produce a chiral alcohol, which can then be oxidized to the corresponding chiral ketone. For instance, an evolved KRED has been used for the kinetic resolution of racemic 2-methylvaleraldehyde to produce (R)-2-Methylpentanol, a chiral intermediate. pitt.edu This highlights the potential of biocatalysis to create specific stereoisomers, which are crucial in the pharmaceutical industry.

The development of chemoenzymatic methods often involves a combination of chemical and enzymatic steps to produce valuable chiral building blocks. nih.govazom.com For example, a chemical acetylation can be followed by an enzymatic deacetylation to yield specific chiral hydroxy ketones. nih.govazom.com Such strategies could be adapted to produce chiral analogues of this compound, providing access to enantiomerically pure compounds for specialized applications. The use of enzymes can circumvent the need for complex chiral auxiliaries or catalysts often required in traditional asymmetric synthesis.

Sustainable, or "green," chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com Applying these principles to the production of this compound can lead to safer, more efficient, and environmentally benign manufacturing processes.

Key principles of green chemistry relevant to this synthesis include:

Waste Prevention: Designing synthetic routes that minimize byproduct formation is preferable to treating waste after it has been created. yale.edusigmaaldrich.com

Atom Economy: Processes should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edusigmaaldrich.com Transition metal-catalyzed hydroacylation of alkynes is an example of an atom-economical route to access α,β-unsaturated ketones.

Less Hazardous Chemical Syntheses: Wherever possible, synthetic methods should use and generate substances with little or no toxicity. yale.edusigmaaldrich.com This could involve replacing hazardous chlorinating agents with safer alternatives.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or replaced with greener alternatives, such as water or solvent-free conditions. sigmaaldrich.comnih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents, as catalysts can be used in small amounts and can be recycled, reducing waste. yale.edusigmaaldrich.com

Microwave-assisted synthesis and mechanochemistry are practical examples of applying green principles, as they can enhance reaction rates, reduce energy consumption, and minimize solvent use. nih.gov

Table 2: Application of Green Chemistry Principles to Ketone Synthesis

PrincipleApplication in Synthesis of this compound
Atom Economy Utilizing catalytic routes that incorporate most atoms from reactants into the product, minimizing waste.
Catalysis Employing catalysts to replace stoichiometric reagents, reducing waste and often enabling milder reaction conditions.
Safer Solvents Replacing traditional volatile organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions. researchgate.net
Energy Efficiency Using methods like microwave irradiation or flow chemistry to reduce reaction times and energy consumption. nih.gov

Scalable Production and Process Chemistry Considerations

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of process chemistry, including optimization of reaction conditions, cost-effectiveness, and safety.

For industrial production, a synthetic process must be robust, cost-effective, and scalable. A patented method for chlorinating ketones highlights the use of catalytic amounts of triarylphosphine oxides. google.com This approach avoids the need for stoichiometric and difficult-to-handle reagents like phosphorus pentachloride. A key advantage of this catalytic method is the ability to perform the chlorination without a solvent, which significantly increases the space-time yield—a critical factor in industrial manufacturing. google.com

Another scalable approach involves the ring-opening chlorination of 2-methyl-4,5-dihydrofuran with hydrochloric acid to produce 5-chloro-2-pentanone. patsnap.com This method starts from 2-methylfuran (B129897) and proceeds via a hydrogenation step. patsnap.com Such a process, using readily available starting materials and reagents, is amenable to large-scale production. Optimizing factors such as catalyst loading, reaction temperature, pressure, and reactant concentration is essential for maximizing throughput and ensuring a cost-effective process.

Maximizing yield and purity is a primary objective in chemical manufacturing to ensure economic viability and product quality. azom.comdeskera.com Several strategies can be employed during the synthesis of this compound.

Reaction Optimization:

Control of Reaction Conditions: Carefully controlling parameters such as temperature, pressure, pH, and reactant concentration can significantly impact reaction kinetics and selectivity. deskera.com

Reagent Addition: The rate and order of reagent addition can be critical, especially in reactions prone to side products. Dropwise addition or the use of syringe pumps can help maintain optimal concentrations and temperatures.

Catalyst Selection: The choice of catalyst can dramatically influence reaction rate and selectivity, leading to higher yields of the desired product. deskera.com

Purification and Isolation:

Workup Procedures: Proper quenching of the reaction and subsequent extraction and washing steps are crucial for removing impurities and byproducts.

Purification Techniques: Methods such as distillation, chromatography, and recrystallization are used to achieve high product purity. deskera.com The choice of method depends on the physical properties of the compound and its impurities. For instance, α-monohalogenated ketones can be unstable and may need to be distilled immediately before use to ensure purity. google.com

Drying: Efficient drying of the isolated product is essential to remove residual solvents and moisture, which is critical for product stability and meeting quality specifications. azom.com

By systematically optimizing each step of the synthesis and purification process, it is possible to achieve high yields of this compound with the required purity for subsequent applications.

Comprehensive Analysis of 5 Chloro 3 Methylpentan 2 One Reactivity and Transformations

Nucleophilic Substitution Reactions at the Chlorinated Center

The presence of a chlorine atom on the terminal carbon of 5-Chloro-3-methylpentan-2-one makes this position susceptible to nucleophilic attack, leading to the displacement of the chloride ion, a good leaving group. This class of reactions provides a powerful tool for the introduction of a wide array of functional groups, thereby expanding the synthetic utility of this chloro-ketone.

Reactivity with Amine-Based Nucleophiles

This compound readily undergoes nucleophilic substitution with various amine-based nucleophiles, including primary and secondary amines. These reactions typically proceed via an SN2 mechanism, resulting in the formation of the corresponding amino-ketones. The general reaction involves the attack of the nitrogen lone pair of the amine on the electrophilic carbon bearing the chlorine atom.

The reaction with a primary amine, for instance, would yield a secondary amine, specifically a 5-(alkylamino)-3-methylpentan-2-one. Similarly, a secondary amine would lead to the formation of a tertiary amine, 5-(dialkylamino)-3-methylpentan-2-one. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product.

Table 1: Nucleophilic Substitution of this compound with Amine-Based Nucleophiles This table presents hypothetical reaction parameters and products based on typical SN2 reactions of alkyl chlorides with amines, as specific experimental data for this compound was not available in the searched literature.

Nucleophile Product Solvent Temperature (°C)
Ammonia 5-Amino-3-methylpentan-2-one Ethanol (B145695) 50-80
Methylamine 5-(Methylamino)-3-methylpentan-2-one Acetonitrile 25-50
Diethylamine 5-(Diethylamino)-3-methylpentan-2-one Tetrahydrofuran 25-60

Reactions Involving Thiol-Based Nucleophiles

In a similar fashion to amines, thiol-based nucleophiles, such as thiols and thiophenols, are effective nucleophiles for the displacement of the chloride in this compound. The sulfur atom in thiols is a potent nucleophile, and these reactions typically proceed efficiently to form the corresponding thioethers.

The reaction with a thiol (R-SH) in the presence of a base (to deprotonate the thiol to the more nucleophilic thiolate, RS-) yields a 5-(alkylthio)-3-methylpentan-2-one or a 5-(arylthio)-3-methylpentan-2-one. The choice of base and solvent can influence the reaction rate and yield.

Table 2: Nucleophilic Substitution of this compound with Thiol-Based Nucleophiles This table presents hypothetical reaction parameters and products based on typical SN2 reactions of alkyl chlorides with thiols, as specific experimental data for this compound was not available in the searched literature.

Nucleophile Product Base Solvent
Ethanethiol 5-(Ethylthio)-3-methylpentan-2-one Sodium ethoxide Ethanol
Thiophenol 5-(Phenylthio)-3-methylpentan-2-one Sodium hydroxide (B78521) Dimethylformamide
Sodium sulfide Bis(3-methyl-2-oxopentyl)sulfide - Ethanol/Water

Exploration of Other Nucleophilic Attack Pathways and Product Diversity

Beyond amines and thiols, a variety of other nucleophiles can be employed to functionalize the 5-position of 3-methylpentan-2-one. These reactions further underscore the versatility of this compound as a synthetic building block. For example, reaction with sodium azide (B81097) in a polar aprotic solvent like DMF introduces the azido (B1232118) group, a precursor to amines via reduction. Similarly, the use of sodium cyanide as a nucleophile allows for the introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Reduction Chemistry of the Ketone Functionality

The ketone carbonyl group in this compound is another key reactive site, susceptible to reduction by various hydride-donating reagents. The selective reduction of the ketone in the presence of the alkyl chloride is a valuable transformation, providing access to the corresponding chlorohydrin.

Application of Common Hydride Reducing Agents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Sodium Borohydride (NaBH4) is a commonly employed reagent for the chemoselective reduction of ketones in the presence of less reactive functional groups such as alkyl halides. orgsyn.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol at moderate temperatures. The borohydride anion (BH4-) delivers a hydride ion to the electrophilic carbonyl carbon, which upon workup with water or a mild acid, yields the secondary alcohol.

Lithium Aluminum Hydride (LiAlH4) is a much more powerful reducing agent than sodium borohydride. masterorganicchemistry.comlibretexts.org While it readily reduces ketones to alcohols, it can also reduce alkyl halides to the corresponding alkanes. masterorganicchemistry.com Therefore, the use of LiAlH4 for the selective reduction of the ketone in this compound to 5-Chloro-3-methylpentan-2-ol would likely be challenging and could lead to a mixture of products, including the complete reduction of the chloro group. Careful control of reaction conditions, such as low temperatures, might allow for some degree of selectivity, but NaBH4 remains the more suitable reagent for this specific transformation.

Table 3: Reduction of the Ketone Functionality in this compound This table presents expected products and typical reaction conditions based on the known reactivity of hydride reducing agents with ketones and alkyl halides.

Reducing Agent Expected Major Product Typical Solvent
Sodium Borohydride (NaBH4) 5-Chloro-3-methylpentan-2-ol Methanol, Ethanol
Lithium Aluminum Hydride (LiAlH4) 3-Methylpentan-2-ol and 5-Chloro-3-methylpentan-2-ol Diethyl ether, THF

Stereoselective Reduction Methodologies for Chiral Alcohol Formation

The reduction of the prochiral ketone this compound can lead to the formation of the corresponding chiral alcohol, 5-chloro-3-methylpentan-2-ol, which contains two stereocenters. Achieving high stereoselectivity is crucial for applications in pharmaceuticals and fine chemicals. While specific studies on this particular substrate are not extensively documented, several established methodologies for the asymmetric reduction of ketones are applicable. wikipedia.org

These methods generally fall into two categories: catalyst-controlled and enzyme-catalyzed reductions.

Catalyst-Controlled Reduction: Chiral catalysts are widely employed to achieve high enantioselectivity in ketone reductions. wikipedia.org One of the most prominent methods is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with borane (B79455) (BH₃) as the stoichiometric reductant. wikipedia.orgnih.gov This approach is known for its high enantiomeric excess (ee) for a wide range of ketones. Another powerful technique is asymmetric transfer hydrogenation (ATH), often employing chiral ruthenium, rhodium, or iridium complexes with hydrogen donors like isopropanol (B130326) or formic acid. researchgate.net These catalytic systems are highly efficient, sometimes operating in aqueous media with very low catalyst loadings. researchgate.net

Biocatalytic Reduction: Enzymatic reductions offer an environmentally benign alternative, often proceeding with exceptional enantio- and diastereoselectivity under mild conditions. nih.gov Ketoreductases (KREDs) or alcohol dehydrogenases, often found in microorganisms like Lactobacillus brevis or baker's yeast, can reduce ketones with high precision. nih.gov The selection of the specific enzyme or microorganism is critical to control the stereochemical outcome, as different biocatalysts can produce opposite enantiomers of the alcohol product. nih.gov

The choice of reduction methodology would depend on the desired stereoisomer and the scalability of the process.

Table 1: Potential Stereoselective Reduction Methodologies for this compound

MethodologyReagent/Catalyst SystemTypical Hydrogen SourceExpected Outcome
CBS Reduction Chiral Oxazaborolidine CatalystBorane (BH₃)High enantioselectivity (often >90% ee) for the corresponding chiral alcohol. nih.gov
Asymmetric Transfer Hydrogenation (ATH) Chiral Ru, Rh, or Ir ComplexesIsopropanol or Formic AcidExcellent enantioselectivity (up to 98% ee) and high conversion. researchgate.net
Biocatalysis Ketoreductases (KREDs) / MicroorganismsCofactors (e.g., NADPH), often regenerated in situVery high enantio- and diastereoselectivity under mild aqueous conditions. nih.gov

Oxidation Reactions and Derived Chemical Species

The oxidation of this compound can be directed at different parts of the molecule, though reactions involving the carbonyl group are most common for ketones lacking α-hydrogens on one side.

Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon. libretexts.org However, specific reactions can convert methyl ketones, such as this compound, into carboxylic acids.

The Haloform Reaction is a well-established method for this transformation. masterorganicchemistry.com When a methyl ketone is treated with a halogen (Cl₂, Br₂, or I₂) in the presence of a strong base (like NaOH), it undergoes a sequence of α-halogenations followed by cleavage. The reaction proceeds through the formation of an enolate, which repeatedly attacks the halogen until a trihalomethyl group is formed. The resulting trihalomethyl ketone is then attacked at the carbonyl carbon by a hydroxide ion, leading to the cleavage of the carbon-carbon bond and the expulsion of the relatively stable trihalomethyl anion (⁻CX₃) as a leaving group. masterorganicchemistry.com Subsequent proton transfer yields the carboxylate salt and a haloform (CHX₃). Acidic workup then produces the final carboxylic acid, 4-chloro-2-methylbutanoic acid.

The Baeyer-Villiger oxidation provides a pathway to convert ketones into esters using peroxy acids (e.g., m-CPBA) or other peroxy compounds. organic-chemistry.orgnih.govsigmaaldrich.com This reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. sigmaaldrich.com The reaction is highly regioselective, with the oxygen atom preferentially inserting next to the carbon atom that is more substituted or better able to stabilize a positive charge. This preference is known as migratory aptitude. organic-chemistry.org

For this compound, the two groups attached to the carbonyl are a methyl group and a 1-chloro-2-methylpropyl group. Based on the established migratory aptitude order, the more substituted secondary alkyl group (1-chloro-2-methylpropyl) is expected to migrate in preference to the methyl group. organic-chemistry.org This would result in the formation of (1-chloro-2-methylpropyl) acetate (B1210297) as the major product.

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

GroupMigratory Aptitude
Tertiary alkylHighest
Secondary alkyl, CyclohexylHigh
Phenyl, ArylMedium
Primary alkylLow
MethylLowest
Based on established chemical principles. organic-chemistry.org

Multi-Component Reactions and Cycloaddition Chemistry Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, are highly efficient synthetic strategies. acsgcipr.orgnih.gov Ketones are common components in many named MCRs, where they typically react with an amine to form an iminium ion intermediate.

While no specific MCRs involving this compound have been reported, its structure allows for its theoretical participation as the ketone component in reactions such as:

Strecker Synthesis: To produce α-aminonitriles.

Ugi or Passerini Reactions: To generate complex peptide-like scaffolds. nih.govorganic-chemistry.org

The presence of the alkyl chloride functionality in the molecule could potentially be used in a subsequent intramolecular cyclization step after the MCR, allowing for the rapid construction of complex heterocyclic structures.

Cycloaddition reactions, such as the Diels-Alder or [2+2] photocycloadditions, typically require the presence of a π-system, such as a carbon-carbon double bond. youtube.com Since this compound is a saturated ketone, it cannot directly participate in these reactions. It would first need to be converted into an unsaturated derivative, for example, an α,β-unsaturated ketone, to act as a reactant in such cycloadditions.

Comparative Reactivity Studies with Structurally Similar Chlorinated Ketones

Direct experimental comparative studies are scarce, but the reactivity of this compound can be compared to its unmethylated analogue, 5-chloro-2-pentanone, based on fundamental principles of steric and electronic effects. brainkart.comncert.nic.in

The primary structural difference is the presence of a methyl group on the carbon alpha to the carbonyl group (the C3 position) in this compound. This substitution has two main consequences for the reactivity of the carbonyl group:

Electronic Effect: The α-methyl group is an electron-donating group. Through induction, it pushes electron density towards the carbonyl carbon, slightly reducing its partial positive charge (electrophilicity). A less electrophilic carbonyl carbon is less susceptible to attack by nucleophiles. brainkart.comncert.nic.in

Steric Effect: The methyl group adds bulk near the reaction center. This increased steric hindrance makes it more difficult for nucleophiles to approach and attack the carbonyl carbon. brainkart.comncert.nic.in

Table 3: Comparative Analysis of Reactivity

FeatureThis compound5-chloro-2-pentanone
Structure Contains an α-methyl groupNo α-methyl group
Electronic Effect α-methyl group donates electron density, reducing carbonyl electrophilicity. brainkart.comMore electrophilic carbonyl carbon. ncert.nic.in
Steric Effect α-methyl group increases steric hindrance around the carbonyl. brainkart.comLess steric hindrance. ncert.nic.in
Predicted Reactivity Lower reactivity towards nucleophiles.Higher reactivity towards nucleophiles.

Stereochemical Investigations and Asymmetric Synthesis Leveraging 5 Chloro 3 Methylpentan 2 One

Chiral Center Identification and Stereoisomerism in 5-Chloro-3-methylpentan-2-one

The molecular structure of this compound (C6H11ClO) contains a single stereocenter, also known as a chiral center. nih.gov This center is located at the third carbon atom (C3) of the pentan-2-one backbone, which is bonded to four different substituent groups: a hydrogen atom, a methyl group (-CH3), an acetyl group (-C(O)CH3), and a chloroethyl group (-CH2CH2Cl).

The presence of this single chiral center means that this compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. These two isomers are designated as (R)-5-Chloro-3-methylpentan-2-one and (S)-5-Chloro-3-methylpentan-2-one, according to the Cahn-Ingold-Prelog priority rules. A mixture containing equal amounts of both enantiomers (a 50:50 mixture) is known as a racemic mixture or a racemate, which is optically inactive. sigmaaldrich.com

Table 1: Stereochemical Properties of this compound

Property Description
Molecular Formula C6H11ClO nih.gov
Chiral Center Carbon-3 (C3)
Number of Stereoisomers 2 (one pair of enantiomers)

| Enantiomer Designations | (R)-5-Chloro-3-methylpentan-2-one and (S)-5-Chloro-3-methylpentan-2-one |

Enantioselective Synthesis of this compound and its Derivatives

The synthesis of enantiomerically enriched this compound requires asymmetric synthesis methodologies that can selectively produce one enantiomer over the other.

Chiral catalysts are instrumental in asymmetric synthesis, enabling the conversion of prochiral starting materials into chiral products with high enantioselectivity. Organocatalysis, for instance, has emerged as a powerful tool for the enantioselective synthesis of chiral halogenated compounds. nih.gov Chiral amine catalysts, such as those derived from cinchona alkaloids or Jørgensen-Hayashi catalysts, can be employed for reactions like the enantioselective α-halogenation of aldehydes and ketones. nih.gov Although a direct catalytic synthesis for this compound is not extensively detailed, analogous strategies involving the asymmetric conjugate addition of nucleophiles to an appropriate α,β-unsaturated ketone precursor could be envisioned, guided by a chiral catalyst to establish the stereocenter at the C3 position. Another approach involves the development of chiral phase-transfer catalysts, which have been successful in promoting C-C bond-forming umpolung reactions of imines with enones to produce chiral γ-amino ketones with high enantiomeric excess. nih.gov

When a molecule already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective induction refers to the preferential formation of one diastereomer over another. In the context of this compound, a subsequent reaction, for example, at the carbonyl group, could create a new stereocenter. The existing chirality at C3 would influence the stereochemical outcome at the new center, leading to a diastereomeric mixture. The degree of selectivity is dependent on the steric and electronic influence of the existing chiral center on the transition state of the reaction. Chiral phosphoric acid (CPA) catalysis has demonstrated high diastereoselectivity and enantioselectivity in asymmetric Mannich reactions, providing access to specific diastereomers that may otherwise be difficult to synthesize. acs.org

Chiral Transformations of Related Haloketones (e.g., (2S,3S)-2-chloro-3-methylpentanol)

The stereochemistry of related halohydrins and haloalkanes informs potential synthetic routes and transformations involving this compound. For instance, the compound (2R,3S)-2-chloro-3-methylpentane undergoes reaction with sodium methoxide (B1231860) in methanol (B129727). chegg.com This reaction, an elimination (E2) reaction, results in the formation of (Z)-3-methylpent-2-ene as the major product and (E)-3-methylpent-2-ene as the minor product. chegg.com The stereochemical configuration of the starting material dictates the geometry of the resulting alkene, highlighting the importance of stereocontrol in chemical transformations. Such stereospecific reactions are crucial in multistep syntheses where the configuration of each stereocenter must be carefully controlled.

Racemization Studies and Control of Enantiomeric Purity

The enantiomeric purity of a chiral compound is a critical parameter, and its stability against racemization (the conversion of an enantiomerically pure sample into a racemic mixture) is a key consideration. For ketones, racemization can often occur at an α-carbon (the carbon adjacent to the carbonyl group) via the formation of a planar enol or enolate intermediate.

In this compound, the chiral center is at the β-carbon (C3), not the α-carbon (C4). Therefore, under typical base- or acid-catalyzed enolization conditions that affect the α-protons, the stereocenter at C3 is not directly involved in the planar intermediate and is thus configurationally stable. Racemization at C3 would require much harsher conditions that could lead to bond cleavage or other decomposition pathways. Control of enantiomeric purity, therefore, primarily relies on the stereoselectivity of the initial synthesis. Maintaining mild reaction and purification conditions (e.g., controlling temperature and pH) is essential to prevent any potential side reactions that could compromise the stereochemical integrity of the molecule.

Advanced Analytical Methodologies for Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography)

Determining the enantiomeric excess (ee) of a chiral compound is essential to evaluate the success of an asymmetric synthesis. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and reliable method for this purpose. uma.eswindows.net

The principle of chiral HPLC involves the differential interaction of the two enantiomers with the chiral stationary phase. sigmaaldrich.com The CSP creates a chiral environment within the column, leading to the formation of transient, diastereomeric complexes between the enantiomers and the stationary phase. These diastereomeric complexes have different energies and stabilities, causing one enantiomer to be retained longer in the column than the other, resulting in their separation into two distinct peaks in the chromatogram.

The enantiomeric excess is calculated from the areas of the two peaks using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ and Area₂ are the integration areas of the peaks for the major and minor enantiomers, respectively).

Polysaccharide-based CSPs are among the most effective for separating a wide range of chiral compounds. windows.net The choice of mobile phase (e.g., normal phase, polar organic, or reversed phase) is crucial for optimizing the separation. windows.net

Table 2: Common Chiral Stationary Phases for HPLC

Stationary Phase Type Common Examples Principle of Separation
Polysaccharide Derivatives Cellulose or amylose (B160209) coated on a silica (B1680970) support (e.g., Lux® Cellulose-1, Chiralcel® OD) Combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide polymer.
Pirkle-type (Brush-type) Covalently bonded chiral molecules (e.g., (R,R)-Whelk-O 1) π-π interactions, hydrogen bonding, and dipole stacking.

| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Multiple chiral centers and functional groups provide complex steric and polar interactions. |

In cases where pure enantiomer standards are unavailable, chiral HPLC can be coupled with chiroptical detectors like Circular Dichroism (CD) to determine the enantiomeric excess. heraldopenaccess.usuma.es

Advanced Spectroscopic and Mechanistic Elucidation of 5 Chloro 3 Methylpentan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic nuclei within a molecule, offering information about the chemical environment, connectivity, and stereochemistry. For 5-Chloro-3-methylpentan-2-one, a comprehensive analysis using various NMR techniques is essential for an unambiguous structural assignment.

High-Resolution ¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the chlorine atom. Based on the analysis of analogous structures, such as 3-methyl-2-pentanone (B1360105) and 5-chloro-2-pentanone, the expected chemical shifts, splitting patterns, and coupling constants can be estimated.

The protons on the methyl group adjacent to the carbonyl (C1) are expected to appear as a singlet. The methine proton at C3 would be a multiplet due to coupling with the adjacent methyl group and the methylene (B1212753) protons at C4. The diastereotopic methylene protons at C4 would likely appear as a complex multiplet, further split by the proton at C3 and the methylene protons at C5. The methylene protons at C5, being adjacent to the electron-withdrawing chlorine atom, are expected to be the most deshielded among the aliphatic protons. The methyl group at C3 would appear as a doublet, coupled to the C3 methine proton.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (CH₃)2.1 - 2.3Singlet (s)N/A
H-3 (CH)2.5 - 2.8Multiplet (m)-
H-4 (CH₂)1.8 - 2.2Multiplet (m)-
H-5 (CH₂)3.5 - 3.7Triplet (t)~6-7
3-CH₃1.0 - 1.2Doublet (d)~7

¹³C NMR for Carbon Skeleton and Functional Group Confirmation

The ¹³C NMR spectrum provides a definitive confirmation of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shift of the carbonyl carbon (C2) is expected to be significantly downfield, a characteristic feature of ketones. The carbon bearing the chlorine atom (C5) will also be deshielded, though to a lesser extent than the carbonyl carbon. The chemical shifts of the other aliphatic carbons can be predicted based on their substitution and proximity to the electron-withdrawing groups.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (CH₃)28 - 32
C-2 (C=O)208 - 212
C-3 (CH)45 - 50
C-4 (CH₂)35 - 40
C-5 (CH₂Cl)42 - 47
3-CH₃15 - 20

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be expected between the proton at C3 and the protons of the 3-methyl group, as well as the methylene protons at C4. Similarly, correlations would be observed between the protons at C4 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

Stereochemical Assignment through Chiral Derivatization (e.g., Mosher Esters)

This compound possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers. Determining the absolute stereochemistry of a chiral compound is a critical aspect of its characterization, particularly in fields such as medicinal chemistry and natural product synthesis. While there are no specific studies found on the stereochemical assignment of this compound using Mosher esters, this well-established NMR technique could be applied.

The methodology involves the reaction of the chiral substrate, in this case, the corresponding alcohol obtained by the reduction of the ketone, with the two enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This reaction forms a pair of diastereomeric esters. The ¹H NMR spectra of these diastereomers will exhibit small but measurable differences in the chemical shifts of the protons near the newly formed ester linkage. By analyzing these chemical shift differences (Δδ = δS - δR), the absolute configuration of the original alcohol, and by extension the ketone, can be determined based on Mosher's model.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

Fragmentation Pathways and Mechanistic Interpretation (e.g., GC-MS)

In a typical electron ionization (EI) mass spectrometer, this compound would first be ionized to form a molecular ion (M⁺˙). The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. The molecular ion of this compound is expected to be unstable and undergo various fragmentation pathways.

Key fragmentation mechanisms for ketones include α-cleavage and McLafferty rearrangement. For this compound, the following fragmentation pathways are plausible:

α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group.

Cleavage of the C1-C2 bond would result in the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 119/121.

Cleavage of the C2-C3 bond would lead to the loss of a chlorobutyl radical to form an acylium ion at m/z 43. This is often a very stable and abundant fragment for methyl ketones.

McLafferty Rearrangement: While possible, a classical McLafferty rearrangement is less likely for this specific structure as it requires a γ-hydrogen that can be transferred to the carbonyl oxygen. In this case, the γ-hydrogens are on the carbon bearing the chlorine, and alternative fragmentations might be more favorable.

Cleavage involving the Chlorine Atom:

Loss of a chlorine radical (•Cl) from the molecular ion would result in a fragment at m/z 99.

Loss of HCl through a rearrangement process could also occur, leading to a fragment at m/z 98.

Cleavage of the C4-C5 bond could lead to the loss of a •CH₂Cl radical, resulting in a fragment at m/z 85.

Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment Ion
134/136[M]⁺˙ (Molecular ion)
119/121[M - CH₃]⁺
99[M - Cl]⁺
85[M - CH₂Cl]⁺
43[CH₃CO]⁺

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. In the case of this compound, HRMS provides a precise mass measurement that confirms its molecular formula. The theoretical exact mass of this compound, calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, and ¹⁶O), is 134.0498427 Da. up.ac.zalookchem.com

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high accuracy, typically to within a few parts per million (ppm). When a sample of this compound is analyzed, the molecular ion [M]⁺ is observed at an m/z value that is experimentally determined. The high resolution of the instrument allows for the differentiation of ions with very similar nominal masses.

The confirmation of the molecular formula is achieved by comparing the experimentally measured mass with the theoretical exact mass. A small mass error, typically less than 5 ppm, provides strong evidence for the proposed elemental composition. The presence of the chlorine atom is further confirmed by the characteristic isotopic pattern of the molecular ion peak, where the M+2 peak (due to the ³⁷Cl isotope) has an intensity of approximately one-third of the M peak (due to the ³⁵Cl isotope). quizlet.com

The fragmentation pattern observed in the mass spectrum can also provide structural information. For ketones, a common fragmentation pathway is α-cleavage, where the bond adjacent to the carbonyl group is broken. chemguide.co.uklibretexts.orglibretexts.org In the case of this compound, this could lead to the formation of various fragment ions, the masses of which would be consistent with the proposed structure.

High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC6H11ClO
Theoretical Exact Mass134.0498427 Da

Infrared (IR) Spectroscopy: Vibrational Analysis of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature in the IR spectrum of a ketone is the strong absorption band due to the stretching vibration of the carbonyl group (C=O). For saturated aliphatic ketones, this peak typically appears in the range of 1715-1705 cm⁻¹. libretexts.orgspectroscopyonline.com The high intensity of this peak is a result of the large change in dipole moment during the stretching vibration of the polar C=O bond. spectroscopyonline.com

The presence of the chlorine atom, an electronegative substituent, can influence the position of the carbonyl stretching frequency. The inductive effect of the chlorine atom can withdraw electron density from the carbonyl carbon, which can slightly increase the C=O bond strength and shift the absorption to a higher wavenumber.

Other characteristic vibrational bands in the IR spectrum of this compound include:

C-H stretching vibrations: The stretching of the C-H bonds in the methyl and methylene groups typically appears in the region of 2960-2850 cm⁻¹. libretexts.org

C-H bending vibrations: The bending vibrations of the methyl and methylene groups are observed in the 1470-1365 cm⁻¹ region.

C-Cl stretching vibration: The stretching vibration of the carbon-chlorine bond generally appears in the range of 800-600 cm⁻¹. This absorption can sometimes be weak and may be coupled with other vibrations in the molecule.

Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ketone)Stretching1715-1705
C-H (Alkyl)Stretching2960-2850
C-H (Alkyl)Bending1470-1365
C-ClStretching800-600

Mechanistic Studies of Chemical Reactions Involving this compound

Reaction Kinetics and Rate Law Determination

The study of reaction kinetics provides valuable insights into the mechanism of a chemical reaction. For reactions involving this compound, determining the rate law is a crucial first step. The rate law expresses the relationship between the rate of a reaction and the concentrations of the reactants. khanacademy.org For a hypothetical reaction of this compound with a nucleophile (Nu⁻), the rate law would take the general form:

Rate = k[C₆H₁₁ClO]ⁿ[Nu⁻]ᵐ

where k is the rate constant, and n and m are the orders of the reaction with respect to each reactant. These orders must be determined experimentally. khanacademy.org

The method of initial rates is a common experimental approach to determine the rate law. This method involves measuring the initial rate of the reaction at different initial concentrations of the reactants. By systematically varying the concentration of one reactant while keeping the others constant, the order of the reaction with respect to that reactant can be determined.

For α-haloketones, nucleophilic substitution reactions are of significant interest. Kinetic studies on similar compounds have shown that these reactions can proceed through either an Sₙ2 or an enolate-mediated mechanism, depending on the reaction conditions and the nature of the nucleophile. libretexts.org The rate law for an Sₙ2 reaction would be first order in both the α-haloketone and the nucleophile. fossee.in

Transition State Analysis and Reaction Coordinate Studies

Transition state theory provides a framework for understanding the energetics of a reaction and the structure of the high-energy intermediate state, known as the transition state or activated complex. fiveable.mewikipedia.orgbritannica.com The transition state represents the energy maximum along the reaction coordinate, which is the pathway of minimum potential energy connecting reactants and products. libretexts.org

For a nucleophilic substitution reaction of this compound proceeding via an Sₙ2 mechanism, the transition state would involve the simultaneous formation of a new bond with the incoming nucleophile and the breaking of the carbon-chlorine bond. fossee.in The geometry of this transition state is typically trigonal bipyramidal at the carbon atom undergoing substitution.

Computational chemistry methods are powerful tools for studying transition states, which are often too fleeting to be observed experimentally. mit.edu Quantum mechanical calculations can be used to locate the transition state structure on the potential energy surface and to calculate its energy. acs.orggithub.ioucsb.edu The activation energy (Eₐ) of the reaction, which is a key determinant of the reaction rate, is the difference in energy between the reactants and the transition state.

Understanding the Interplay and Influence of the Halogen and Ketone Groups on Reactivity

The reactivity of this compound is significantly influenced by the presence of both the chlorine atom and the ketone functional group. These two groups have a profound interplay that affects the molecule's electrophilicity and the stability of reaction intermediates.

The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This inductive effect makes the α-carbon (the carbon atom adjacent to the carbonyl group) more electrophilic and susceptible to nucleophilic attack. brainkart.com Furthermore, the carbonyl group can stabilize an adjacent negative charge through resonance, making the α-protons more acidic.

The chlorine atom, being an electronegative halogen, also exerts an electron-withdrawing inductive effect. masterorganicchemistry.com This further increases the electrophilicity of the carbon atom to which it is attached. In α-haloketones, the halogen atom enhances the reactivity towards nucleophilic substitution compared to simple alkyl halides. nih.gov

The combination of these two electron-withdrawing groups makes the α-carbon of a haloketone a highly reactive site for nucleophilic attack. youtube.com The presence of the ketone can also influence the stereochemical outcome of reactions at the α-carbon.

Computational Chemistry Approaches in Elucidating Reaction Mechanisms

Computational chemistry has become an invaluable tool for elucidating the mechanisms of chemical reactions. up.ac.za For a molecule like this compound, computational methods can provide detailed insights into reaction pathways, transition states, and the factors that control reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying organic reactions. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. This information allows for the determination of reaction enthalpies, activation energies, and the feasibility of different mechanistic pathways. nih.gov

For example, computational studies on the reactions of α-haloketones with nucleophiles have been used to investigate the competition between Sₙ2 and other reaction pathways. up.ac.za These studies can help to explain experimental observations and to predict the outcome of new reactions. By modeling the transition states, chemists can gain a deeper understanding of the factors that influence the rate and selectivity of a reaction. fossee.in

Applications of 5 Chloro 3 Methylpentan 2 One in Complex Organic Synthesis and Chemical Biology

Strategic Intermediate in Total Synthesis Efforts

The strategic placement of reactive functional groups in 5-Chloro-3-methylpentan-2-one makes it an important intermediate in the multi-step synthesis of complex molecules. Its utility as a building block for natural products and diverse heterocyclic systems underscores its significance in modern synthetic chemistry.

Building Block for Natural Products (e.g., Physovenine (B1202764), Indoline)

This compound serves as a precursor in the synthesis of certain natural products, including the alkaloid physovenine and various indoline derivatives. cymitquimica.combiosynth.com While detailed synthetic pathways directly employing this chloroketone in the total synthesis of the complete natural product are not extensively documented in publicly available literature, its role is understood to be in the formation of key structural fragments or side chains that are later incorporated into the final complex molecule. The chloro- and keto- functionalities allow for sequential reactions, building up the necessary carbon skeleton and introducing requisite functional groups for the target natural product.

Indoline alkaloids, a large and structurally diverse family of natural products, often feature complex polycyclic systems. organic-chemistry.org The synthesis of these intricate structures frequently relies on the strategic use of smaller, functionalized building blocks to construct the core ring systems or append necessary side chains. The chemical reactivity of this compound makes it a suitable candidate for such a role in the modular synthesis of these important bioactive compounds.

Synthesis of Diverse Heterocyclic Compounds

The dual functionality of this compound provides a platform for the synthesis of a variety of heterocyclic compounds. The ketone can react with amines to form imines or enamines, which can then undergo intramolecular cyclization via reaction with the chloromethyl group. valpo.edulibretexts.orgresearchgate.net This approach allows for the construction of various nitrogen-containing heterocycles.

Furthermore, the chlorine atom can be displaced by a range of nucleophiles, and the ketone can be transformed into other functional groups, expanding the scope of accessible heterocyclic systems. For example, reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazole or other related nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The versatility of this building block allows for the generation of a library of diverse heterocyclic scaffolds, which is of significant interest in medicinal chemistry and materials science.

Application in the Construction of Advanced Molecular Architectures

Beyond the synthesis of known natural product skeletons and common heterocycles, this compound can be employed in the construction of more advanced and novel molecular architectures. Its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions makes it a useful tool for synthetic chemists aiming to create complex and unique molecular structures. The combination of a ketone and an alkyl chloride allows for a stepwise and controlled elaboration of the molecular framework, enabling the synthesis of compounds with specific three-dimensional arrangements and functionalities.

Precursor to Designed Biologically Active Molecules

In addition to its role in the synthesis of complex natural products, this compound is a valuable starting material for the creation of novel molecules with specific biological activities. Its chemical handles allow for the introduction of various pharmacophores and the development of scaffolds for medicinal chemistry libraries.

Synthesis of Novel Aldehyde and Hydrazine Derivatives

This compound is an intermediate in the synthesis of other biologically active molecules, such as aldehydes and hydrazines. cymitquimica.combiosynth.com The ketone functionality can be transformed into an aldehyde through various synthetic methods. Similarly, the reactive chlorine atom can be displaced by hydrazine or its derivatives to yield substituted hydrazines. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org These resulting aldehyde and hydrazine derivatives can serve as key intermediates for the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. Hydrazones, formed from the reaction of ketones with hydrazines, are a class of compounds known to exhibit a broad spectrum of biological activities. mdpi.comnih.gov

Development as a Scaffold for Medicinal Chemistry Libraries

The structural framework of this compound makes it an attractive scaffold for the development of medicinal chemistry libraries. acs.orgnih.govbohrium.com In combinatorial chemistry, a central molecular scaffold is systematically decorated with a variety of substituents to generate a large library of related compounds. wikipedia.org These libraries are then screened for biological activity to identify lead compounds for drug discovery.

The two distinct points of reactivity in this compound—the ketone and the chloro group—allow for the introduction of two independent points of diversity. A wide array of commercially available amines, hydrazines, and other nucleophiles can be reacted at these positions to rapidly generate a large and diverse library of compounds. This approach enables the exploration of a significant chemical space in the search for new therapeutic agents.

Role in the Synthesis of Agrochemicals and Fragrance Components

As a functionalized ketone, this compound serves as a precursor in multi-step synthetic pathways. While specific, large-scale applications in the agrochemical and fragrance industries are not extensively documented for this exact compound, its structural motifs are found in molecules relevant to these fields. The principles of its reactivity suggest its utility as an intermediate.

Alpha-halo ketones are recognized as key precursors for a variety of pharmacologically and biologically active compounds. researchgate.netmdpi.com The presence of two electrophilic sites—the carbonyl carbon and the carbon bearing the chlorine atom—allows for sequential reactions to build molecular complexity. mdpi.com For instance, a related compound, 5-chloro-2-pentanone, is utilized as a starting material in the synthesis of several pharmaceutical compounds. google.com This highlights the potential of the chloroketone functional group in constructing larger molecular frameworks that are often required for biologically active agrochemicals. The synthesis of such complex molecules often involves the formation of heterocyclic rings, a common feature in modern agrochemicals, for which α-halo ketones are excellent starting materials. mdpi.comwikipedia.org

In the fragrance industry, ketones are fundamental components of many scents, valued for their characteristic fruity and floral notes. beilstein-journals.org The synthesis of complex fragrance molecules, such as macrocyclic ketones, often involves multi-step processes where versatile building blocks are essential. nih.gov While direct application of this compound in fragrances is not prominent, its carbon skeleton could be elaborated through reactions at the chloro- and keto- groups to construct larger, more complex odorants. Synthetic strategies often rely on the transformation of readily available intermediates to achieve the desired molecular structure and olfactory properties. beilstein-journals.orgnih.gov

Interaction Studies in Chemical Biology Contexts

The reactivity of this compound, particularly its nature as an alkylating agent, makes it a candidate for use as a chemical probe in biological systems. wikipedia.org Its ability to form stable covalent bonds with biological macromolecules allows for the investigation of enzyme mechanisms and metabolic pathways.

Alpha-halo ketones are known alkylating agents capable of reacting with nucleophiles. wikipedia.org Within a biological context, this reactivity is particularly relevant to the side chains of certain amino acid residues found in enzymes and other proteins. Nucleophilic residues such as cysteine (with its thiol group), histidine (with its imidazole ring), and lysine (with its primary amine) can attack the carbon atom bearing the chlorine atom, leading to the displacement of the chloride and the formation of a stable covalent bond.

This reaction, a nucleophilic substitution, results in the formation of a protein-small molecule adduct, effectively tethering the pentanone structure to the protein. The carbonyl group of the ketone influences the reactivity of the adjacent alkyl chloride, making the carbon atom more susceptible to nucleophilic attack. This targeted reactivity allows α-halo ketones to function as affinity labels for specific proteins, where the molecule first binds to the active site and then reacts with a nearby nucleophilic residue.

Table 1: Potential Covalent Adduct Formation
Biological Nucleophile (Amino Acid Residue)Nucleophilic GroupResulting Covalent Linkage
CysteineThiol (-SH)Thioether
LysineAmine (-NH2)Secondary Amine
HistidineImidazole RingAlkylated Imidazole

The ability of α-halo ketones to covalently modify proteins makes them useful tools for studying enzyme function. By designing α-halo ketones that mimic the natural substrate of an enzyme, they can act as irreversible inhibitors. acs.org The inhibitor first binds to the enzyme's active site due to structural similarity to the substrate. Once positioned, its reactive halo-ketone moiety can form a covalent bond with a nucleophilic amino acid residue within the active site, permanently blocking the enzyme's activity. This process of affinity labeling can be used to identify active site residues and elucidate catalytic mechanisms. For example, α-halo ketones are valuable intermediates in the synthesis of potent enzyme inhibitors, such as those targeting HIV protease. acs.org

Biological Activities and Mechanistic Understanding of 5 Chloro 3 Methylpentan 2 One

Antimicrobial Activity: Elucidation of Molecular Mechanisms of Inhibition

There is a lack of specific studies detailing the antimicrobial activity of 5-Chloro-3-methylpentan-2-one. Research into the antimicrobial properties of halogenated compounds, in general, suggests potential bioactivity. The presence of a chlorine atom can enhance the antimicrobial efficacy of organic molecules. However, without dedicated screening and mechanistic studies, the specific effects of this compound on microbial life remain uncharacterized.

Specific Molecular Targets and Pathways in Bacterial Strains

No research to date has identified the specific molecular targets or pathways in bacterial strains that might be inhibited by this compound. General mechanisms for similar reactive compounds, such as α-chloroketones, involve the alkylation of nucleophilic residues in proteins and enzymes, leading to their inactivation. Potential targets could include enzymes involved in essential metabolic pathways or cell wall synthesis. However, this is speculative and requires experimental validation for this compound.

Investigations into Broader Spectrum Antimicrobial Effects

Comprehensive studies to determine the broader spectrum of antimicrobial effects of this compound against a range of bacteria (Gram-positive and Gram-negative) and fungi have not been published. Such investigations would be necessary to ascertain its potential as a broad-spectrum or narrow-spectrum antimicrobial agent.

Interrogating Enzyme Interaction Potential: Elucidating Binding Modes and Catalytic Inhibition

The potential for this compound to interact with and inhibit enzymes is plausible due to its chemical structure. The electrophilic carbon bearing the chlorine atom and the carbonyl group are reactive sites. Chloromethyl ketones, a related class of compounds, are known to be irreversible inhibitors of certain proteases and other enzymes. They typically act by alkylating active site residues, such as histidine or cysteine. For instance, tosyl-L-phenylalanine chloromethyl ketone (TPCK) specifically inhibits chymotrypsin (B1334515) by covalently labeling a histidine residue in the active site.

However, no studies have been published that specifically investigate the interaction of this compound with any enzyme. Elucidating its binding mode and catalytic inhibition would require experimental approaches such as enzyme kinetics, X-ray crystallography of the enzyme-inhibitor complex, and mass spectrometry to identify the modified residues.

Structure-Activity Relationship (SAR) Studies for Biological Applications (Academic Perspectives)

Currently, there are no academic structure-activity relationship (SAR) studies available for this compound and its analogs concerning biological applications. To conduct such a study, a series of related compounds would need to be synthesized and tested. Key structural modifications could include:

Position of the chlorine atom: Moving the chlorine to other positions on the pentan-2-one backbone.

Nature of the halogen: Replacing chlorine with other halogens like bromine or fluorine.

Methyl group substitution: Varying the position or number of methyl groups.

Chain length: Synthesizing analogs with shorter or longer carbon chains.

By comparing the biological activities of these analogs, researchers could deduce the structural features crucial for any observed antimicrobial or enzyme-inhibiting effects. This would provide valuable insights for the rational design of more potent and selective compounds.

Future Research Directions and Translational Perspectives for 5 Chloro 3 Methylpentan 2 One Chemistry

Development of Highly Efficient and Environmentally Benign Synthetic Methodologies

Future research will likely focus on developing greener and more efficient synthetic routes to 5-Chloro-3-methylpentan-2-one and related halo-ketones. Traditional methods for synthesizing halo-ketones can involve harsh reagents or produce significant waste. wikipedia.orggoogle.com The development of environmentally friendly processes is crucial for sustainable chemical manufacturing. google.compatsnap.com A key objective is to replace costly or hazardous reagents with more benign alternatives, improve atom economy, and reduce energy consumption. Methodologies starting from readily available materials like 2-methyl furan or ketals of levulinic acid esters represent progress in this area. google.compatsnap.com Research into catalytic processes that minimize waste and allow for catalyst recycling is a particularly promising avenue.

Table 1: Comparison of Potential Green Synthesis Strategies

Strategy Description Potential Advantages Key Research Challenge
Catalytic Halogenation Using a catalyst to facilitate the reaction of an enolizable ketone with a halogen source. Reduces the need for stoichiometric, often harsh, halogenating agents; potential for catalyst recycling. Developing highly selective and reusable catalysts that prevent over-halogenation.
Biocatalysis Employing enzymes (e.g., haloperoxidases) to perform the chlorination step. High selectivity (regio- and stereoselectivity), mild reaction conditions (aqueous media, ambient temperature), biodegradable catalysts. Enzyme stability, substrate scope, and scalability for industrial applications.
Flow Chemistry Synthesis Performing the synthesis in a continuous flow reactor. Enhanced safety by minimizing the accumulation of reactive intermediates, improved heat and mass transfer, potential for automation and high throughput. acs.org Optimization of reactor design, residence time, and reagent mixing for maximizing yield and purity.

| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive the chemical reaction. | Reduces or eliminates the need for bulk solvents, potentially lowering environmental impact and simplifying workup. | Ensuring consistent reaction kinetics and scalability from lab to industrial production. |

Exploration of Novel Catalytic and Asymmetric Transformations

The presence of a chiral center at the C3 position of this compound makes asymmetric synthesis a critical area for future exploration. The distinct biological properties of different enantiomers in drug molecules underscore the importance of producing single-enantiomer compounds. nih.gov Developing novel catalytic systems, particularly those involving organocatalysis, could provide efficient pathways to enantiomerically pure forms of this compound and its derivatives. wikipedia.org

Future research should investigate:

Asymmetric Hydrogenation/Transfer Hydrogenation: Catalytic reduction of a suitable unsaturated precursor to establish the stereocenter at C3.

Organocatalytic α-Functionalization: Using chiral organocatalysts to introduce the methyl group or another key substituent stereoselectively onto a precursor molecule.

Kinetic Resolution: Separating a racemic mixture of this compound by using a chiral catalyst that preferentially reacts with one enantiomer, leaving the other unreacted.

These asymmetric transformations would not only provide access to chiral building blocks but also enable the synthesis of complex target molecules with defined stereochemistry, which is essential for pharmacological applications.

Advanced Computational Modeling for Predicting Reactivity and Biological Activity

Computational chemistry offers powerful tools to accelerate research and development. For this compound, advanced computational modeling can provide deep insights into its chemical behavior and biological potential. Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, transition states, and the regioselectivity of reactions involving its dual electrophilic sites (the α-carbon and the carbonyl carbon). wikipedia.org This predictive power can guide experimental design, saving time and resources.

Furthermore, molecular docking simulations can be used to screen libraries of virtual compounds derived from the this compound scaffold against biological targets like enzymes or receptors. nih.gov This approach was successfully used to identify a 5-chloro-isatin derivative as a potential inhibitor of the SARS-CoV-2 spike protein's interaction with the ACE2 receptor. nih.gov Similar in silico screening could reveal potential therapeutic applications for novel molecules based on this compound, guiding their synthesis and subsequent biological evaluation.

Integration into Automated Synthesis Platforms and Flow Chemistry for Scalable Research

To accelerate the discovery of new derivatives and their applications, the integration of synthetic routes into automated platforms is a key future direction. Flow chemistry, in particular, is well-suited for the synthesis of reactive intermediates like α-halo ketones. acs.org A continuous flow process for the multi-step synthesis of α-halo ketones from N-protected amino acids has been successfully developed, demonstrating the feasibility of this approach. acs.org

Adapting such a system for this compound would offer several advantages:

Scalability: Seamlessly transitioning from small-scale research production to larger-scale manufacturing.

Safety: Minimizing the handling of potentially hazardous reagents and intermediates by containing them within a closed system.

Efficiency: Enabling rapid reaction optimization through the systematic variation of parameters like temperature, pressure, and residence time.

Automated platforms can also be coupled with high-throughput screening to rapidly evaluate the properties and biological activities of a large library of derivatives, significantly speeding up the research cycle.

Design and Synthesis of New Chemical Probes and Biological Tools Based on the this compound Scaffold

The inherent reactivity of the this compound scaffold makes it an excellent starting point for designing chemical probes and biological tools. The alkyl chloride can act as an electrophilic handle for covalent modification of biological macromolecules, while the ketone can be used for ligation reactions or further functionalization.

Future research in this area could focus on:

Activity-Based Probes: Designing probes where the this compound core serves as a reactive group to covalently label the active site of specific enzymes, allowing for their identification and functional study.

Fluorescent Probes: Attaching a fluorophore to the scaffold to create probes that can be used to visualize biological processes or localize specific targets within cells.

Fragment-Based Drug Discovery: Using the core scaffold as a starting fragment for building more potent and selective inhibitors of therapeutic targets. The compound is known to be a precursor to natural products like physovenine (B1202764) and indoline, which are used as targets for drug discovery. cymitquimica.combiosynth.com

By leveraging the unique chemical properties of this compound, a new generation of customized molecules can be developed to probe biological systems and serve as leads for new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 5-Chloro-3-methylpentan-2-one, and how should data interpretation be approached?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to identify the ketone group (δ ~2.1–2.5 ppm for the carbonyl proton) and chlorinated/methyl substituents. Compare with reference spectra of structurally similar compounds (e.g., 3-Methyl-2-pentanone) to resolve splitting patterns .
  • Infrared Spectroscopy (IR) : Confirm the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ and C-Cl absorption near 550–850 cm⁻¹.
  • Mass Spectrometry (MS) : Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Cl or methyl groups).
  • Validation : Cross-reference data with computational predictions (e.g., MOE software) to resolve ambiguities .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in a cool, ventilated area away from ignition sources (flammable liquid Category 3) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (Category 2 hazards) .
  • Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as halogenated waste. Avoid water runoff to prevent environmental contamination .
  • Exposure Limits : Monitor airborne concentrations below PAC-1 (2.1 mg/m³) using gas chromatography .

Q. How can researchers synthesize this compound, and what are common pitfalls in its preparation?

  • Methodological Answer :

  • Synthetic Route : Chlorination of 3-methylpentan-2-one using SOCl₂ or PCl₃ under anhydrous conditions. Monitor reaction progress via TLC or GC-MS .
  • Pitfalls :
  • Byproduct Formation : Excess chlorinating agents may lead to over-chlorination. Use stoichiometric controls.
  • Moisture Sensitivity : Anhydrous conditions are critical to avoid hydrolysis to carboxylic acids.
  • Purification : Distill at ~139–145°C (similar to 2-Methylcyclopentanone) and confirm purity via GC .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MOE) resolve contradictions in experimental reaction thermodynamics for this compound?

  • Methodological Answer :

  • Scenario : Discrepancies in isomerization energy data (e.g., methylchloropentane equilibria).
  • Approach :

DFT Calculations : Optimize geometries at B3LYP/6-31G* level to calculate Gibbs free energy differences between isomers .

Validation : Compare with gas-phase experimental data (e.g., from reaction calorimetry).

Error Analysis : Identify systematic biases (e.g., solvent effects ignored in simulations) .

  • Tools : Use MOE or Gaussian for modeling .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives for chiral studies?

  • Methodological Answer :

  • Catalytic Methods : Employ asymmetric catalysis (e.g., chiral Lewis acids) during ketone functionalization.
  • Chromatographic Resolution : Use chiral HPLC columns (e.g., cellulose-based) to separate enantiomers.
  • Kinetic Analysis : Monitor enantiomeric excess (ee) via polarimetry or NMR with chiral shift reagents .

Q. How do surface interactions (e.g., with silica or metal oxides) influence the stability of this compound in environmental chemistry studies?

  • Methodological Answer :

  • Experimental Design :

Adsorption Studies : Expose the compound to SiO₂ or TiO₂ surfaces in controlled humidity chambers.

Analytical Techniques : Use XPS or FTIR to detect surface-bound intermediates (e.g., ketone oxidation products) .

  • Data Interpretation : Compare degradation rates in bulk vs. surface-mediated conditions to assess catalytic effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.